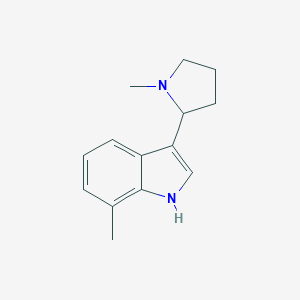
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 7-Me-MLP, is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. It has also been studied for its anti-inflammatory and analgesic properties.
Mechanism Of Action
The exact mechanism of action of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood. However, it is believed to act as a modulator of the serotonergic system. It has been shown to increase the release of serotonin in the brain, which is associated with mood regulation and the treatment of depression.
Biochemical And Physiological Effects
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various pain conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole for lab experiments is its high purity and stability. It can be easily synthesized in the lab, and its purity can be improved by optimizing the reaction conditions. However, one of the limitations of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for the research on 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole. One potential direction is to study its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use as an analgesic in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole and its potential side effects.
Conclusion
In conclusion, 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole as a therapeutic agent.
Synthesis Methods
The synthesis of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 7-methylindole with 2-methylpyrrolidine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
properties
CAS RN |
19137-72-5 |
|---|---|
Product Name |
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-3-6-11-12(9-15-14(10)11)13-7-4-8-16(13)2/h3,5-6,9,13,15H,4,7-8H2,1-2H3 |
InChI Key |
PALMSMPURBFZAO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3CCCN3C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3CCCN3C |
synonyms |
7-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




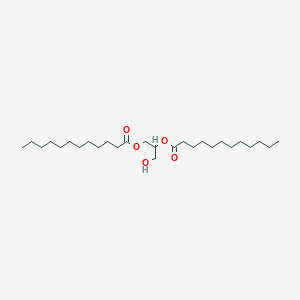

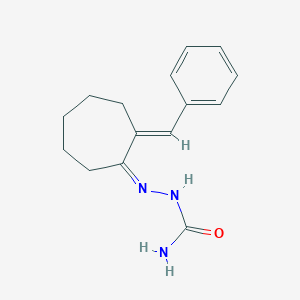
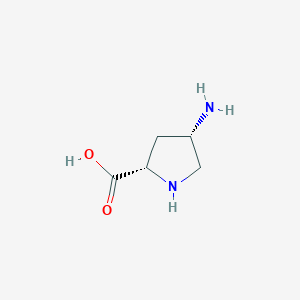


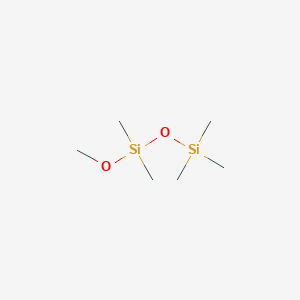


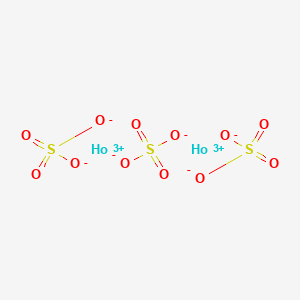
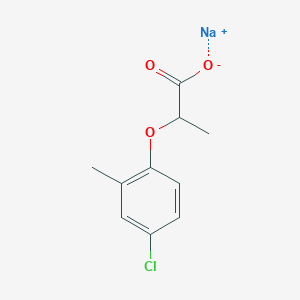
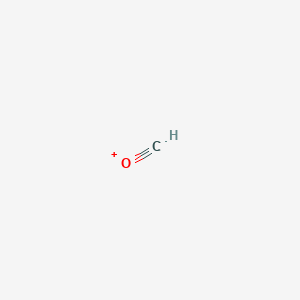
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)